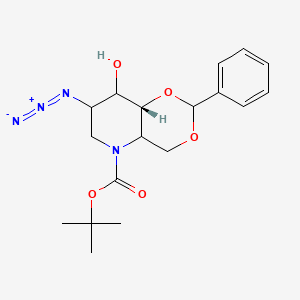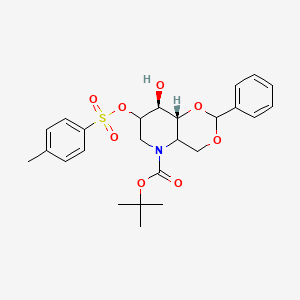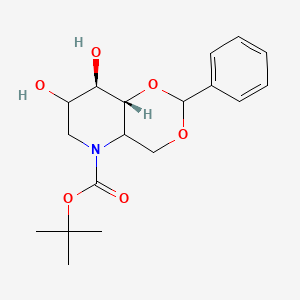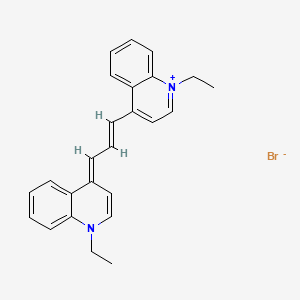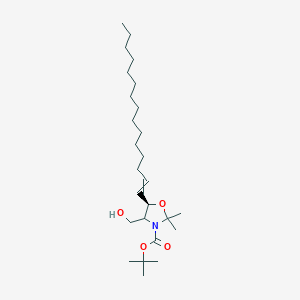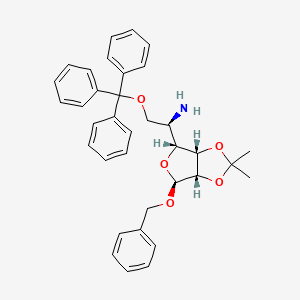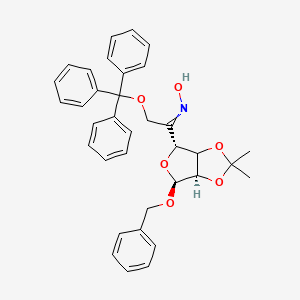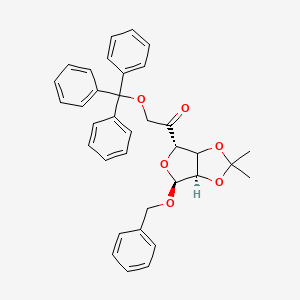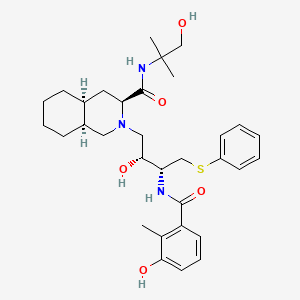
Mesna-d4 (contain disulfide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mesna-d4 is the labeled analogue of Mesna . Mesna, also known as sodium 2-mercaptoethane sulfonate, is a synthetic sulfhydryl compound . It is a detoxifying agent used to inhibit the hemorrhagic cystitis induced by ifosfamide . The active ingredient, mesna, has a molecular formula of C2H5NaO3S2 and a molecular weight of 164.18 .
Synthesis Analysis
The synthesis of Mesna involves a two-step, single pot process for preparing disulfides from an alkenyl sulfonate salt . The two-step process involves first the conversion of the starting reagent to a mercaptane sulfonate, then an oxidation to the desired disulfide .
Molecular Structure Analysis
The molecular formula of Mesna is C2H5NaO3S2 . It is a water-soluble compound with antioxidant properties .
Chemical Reactions Analysis
Mesna reacts chemically with the urotoxic ifosfamide metabolites, acrolein and 4-hydroxy-ifosfamide, resulting in their detoxification . It also increases urinary excretion of cysteine .
Physical And Chemical Properties Analysis
Mesna is a white to off-white solid . It is slightly soluble in DMSO and water . It has a melting point of >200°C (dec.) .
Aplicaciones Científicas De Investigación
Prophylaxis of Urothelial Toxicity
Mesna (sodium-2-mercaptoethane sulfonate) is an effective compound used for the prophylaxis of urothelial toxicity (uroprotector) in patients being treated with oxazaphosphorine, ifosfamide, and cyclophosphamide . The unchanged mesna in urine has a free thiol group that reacts with ifosfamide and cyclophosphamide, including acrolein, which is considered to be responsible for the toxic effect on the bladder .
Real-Time Monitoring of Mesna Levels
Mesna needs to be monitored in real-time to ensure a curative effect. A research team led by Prof. Jiang Changlong from the Hefei Institutes of Physical Science (HFIPS) of the Chinese Academy of Sciences (CAS) has recently proposed a new method for the visual detection of mesna . They monitored quantitative mesna visually in real-time conditions with a newly-developed portable sensing platform featuring an upconversion-based nanosensor . The platform can be developed as a point-of-care testing application for real-time monitoring of mesna levels to guide dose adjustments and therapeutic efficacy .
Analysis of Mesna in Pharmaceutical Preparations
A rapid and simple stability-indicating liquid chromatographic method was developed and validated for the analysis of mesna in the presence of its degradation products in drug substance and drug products . The method was successfully applied for the determination of mesna in two different commercially available drug products .
Mecanismo De Acción
Target of Action
Mesna-d4, like its parent compound Mesna, primarily targets acrolein , a urotoxic metabolite of chemotherapeutic agents such as ifosfamide and cyclophosphamide . Acrolein is responsible for the urotoxic side effects of these chemotherapy drugs, including hemorrhagic cystitis .
Mode of Action
In the blood, Mesna-d4 is oxidized to dimesna, which is then reduced back to Mesna in the kidney . This reduction supplies a free thiol group that binds to and inactivates acrolein . This binding neutralizes the urotoxicity of acrolein, thereby preventing bladder damage .
Biochemical Pathways
The primary biochemical pathway affected by Mesna-d4 is the detoxification of acrolein. By binding to acrolein, Mesna-d4 prevents the metabolite from causing damage to the urothelial cells in the bladder . This action helps to maintain the integrity of the bladder lining during chemotherapy treatment with ifosfamide or cyclophosphamide .
Pharmacokinetics
Mesna-d4 shares similar pharmacokinetic properties with Mesna. It is rapidly oxidized to its disulfide form, dimesna, in the intravascular compartment . They are excreted in the urine, with approximately 32% as Mesna and 33% as dimesna . The time to peak plasma levels for free Mesna is between 1.5 to 4 hours, and for total Mesna, it’s between 3 to 7 hours .
Result of Action
The primary result of Mesna-d4’s action is the prevention of urotoxicity during chemotherapy treatment with ifosfamide or cyclophosphamide . By binding to and neutralizing acrolein, Mesna-d4 helps to protect the bladder from damage, reducing the risk of hemorrhagic cystitis .
Action Environment
The action of Mesna-d4 is influenced by the environment within the body. For instance, the reduction of dimesna back to Mesna primarily occurs in the kidneys . This suggests that renal function could potentially impact the efficacy of Mesna-d4. Furthermore, the presence of acrolein, the target of Mesna-d4, is contingent on the administration of certain chemotherapeutic agents . Therefore, the presence and dosage of these chemotherapy drugs could also influence the action and efficacy of Mesna-d4.
Safety and Hazards
Direcciones Futuras
Mesna-d4 is currently being used for research purposes . It is being studied for its potential use in reducing the incidence of hemorrhagic cystitis associated with certain chemotherapeutic agents . Further research and clinical trials are needed to fully understand its potential applications and benefits .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Mesna-d4 (contain disulfide) involves the reduction of Mesna disulfide with deuterium gas to obtain Mesna-d4 (contain disulfide).", "Starting Materials": [ "Mesna disulfide", "Deuterium gas" ], "Reaction": [ "Mesna disulfide is dissolved in a suitable solvent such as methanol or ethanol.", "Deuterium gas is bubbled through the solution at a temperature of around 25-30°C.", "The reaction mixture is stirred for several hours until the reduction is complete.", "The solvent is then evaporated under reduced pressure to obtain Mesna-d4 (contain disulfide) as a white solid." ] } | |
Número CAS |
1189479-73-9 |
Fórmula molecular |
C₂HD₄NaO₃S₂ |
Peso molecular |
168.2 |
Sinónimos |
2-Mercaptoethanesulfonic-d4 Acid Sodium Salt; 2-Mercapto-1-ethanesulfonic-d4 Acid Monosodium Salt; D 7093-d4; Mesnex-d4; Mistabron-d4; Mistabronco-d4; Mucofluid-d4; Sodium 2-Mercaptoethanesulfonate-d4; UCB 3983-d4; Uromitexan-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



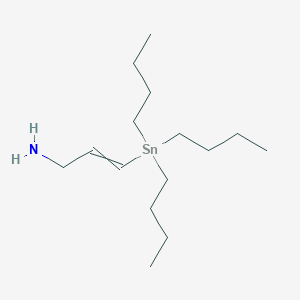
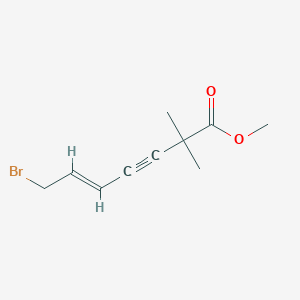
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)
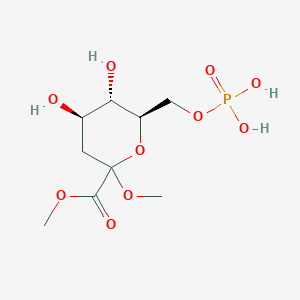
![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)
